molecular formula C19H14N4O2S B2557127 N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide CAS No. 1706120-93-5

N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide

Cat. No.: B2557127
CAS No.: 1706120-93-5
M. Wt: 362.41
InChI Key: XSJGERMNHSTKMG-UHFFFAOYSA-N
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Description

N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide (CAS 1797963-49-5) is a sophisticated heterocyclic compound of significant interest in chemical and pharmaceutical research. Its molecular structure (C18H13N3O2S2, MW: 367.4 g/mol) integrates multiple privileged pharmacophores, including a nicotinamide moiety, a 1,2,4-oxadiazole linker, and a thiophene ring . The 1,2,4-oxadiazole ring is a well-established bioisostere for ester and amide functional groups, often employed in drug design to enhance metabolic stability and improve the physicochemical properties of lead compounds . This compound is an important building block for researchers exploring new bioactive molecules. Structural analogs featuring the 1,2,4-oxadiazole core have demonstrated a wide array of biological activities in scientific literature, including antifungal , anticancer , and anti-convulsant properties . Furthermore, the nicotinamide (vitamin B3) fragment is a recognized multifunctional pharmacophore present in several agrochemicals and pharmaceuticals, contributing to its relevance in governing various biological processes . The specific combination of a nitrogen-containing heterocycle (nicotinamide) and a sulfur-containing heterocycle (thiophene) in a single molecular architecture is a strategy inspired by the splicing of active substructures from natural products, making this compound a valuable candidate for the discovery of novel fungicides and other crop protection agents . Researchers can utilize this chemical as a key intermediate or a lead compound for further structural optimization in developing new therapeutic and agrochemical candidates. This product is intended for non-human research applications only in fields such as medicinal chemistry, agrochemical development, and material science. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2S/c24-19(14-6-3-9-20-12-14)21-15-7-2-1-5-13(15)11-17-22-18(23-25-17)16-8-4-10-26-16/h1-10,12H,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJGERMNHSTKMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is synthesized via cyclization between a thiophene-2-carboximidamide (amidoxime) and a substituted acyl chloride. This method, rooted in classical heterocyclic chemistry, follows the Tiemann-Krüger protocol.

Procedure :

  • Amidoxime Preparation : Thiophene-2-carbonitrile is treated with hydroxylamine hydrochloride in ethanol under reflux to yield thiophene-2-carboximidamide.
  • Acylation : The amidoxime reacts with 2-(chloromethyl)benzoyl chloride in the presence of pyridine, forming an intermediate O-acylamidoxime.
  • Cyclization : Heating the intermediate at 80–100°C in toluene induces cyclization, producing 3-(thiophen-2-yl)-5-(2-(chloromethyl)phenyl)-1,2,4-oxadiazole.

Key Data :

  • Yield: 68–75%.
  • Characterization: $$ ^1H $$ NMR (400 MHz, CDCl$$3$$): δ 8.21 (s, 1H, thiophene-H), 7.85–7.45 (m, 4H, phenyl-H), 4.72 (s, 2H, CH$$2$$Cl).

Functionalization of the Chloromethyl Group

The chloromethyl substituent at position 5 of the oxadiazole is replaced with a 2-aminophenyl group via nucleophilic substitution.

Procedure :

  • Nucleophilic Substitution : 3-(Thiophen-2-yl)-5-(chloromethyl)-1,2,4-oxadiazole reacts with 2-nitrobenzylamine in dimethylformamide (DMF) at 60°C for 12 hours, yielding 2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)nitrobenzene.
  • Nitro Reduction : Catalytic hydrogenation (H$$_2$$, 10% Pd/C, ethanol) reduces the nitro group to an amine, forming 2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline.

Key Data :

  • Substitution Yield: 82%.
  • Reduction Yield: 90%.
  • IR (KBr): 3350 cm$$^{-1}$$ (N–H stretch), 1605 cm$$^{-1}$$ (C=N oxadiazole).

Acylation with Nicotinoyl Chloride

The final step involves amide bond formation between the aniline intermediate and nicotinoyl chloride.

Procedure :

  • Nicotinoyl Chloride Synthesis : Nicotinic acid is treated with oxalyl chloride in dichloromethane at 0°C, followed by stirring at room temperature for 2 hours.
  • Amidation : 2-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline reacts with nicotinoyl chloride in tetrahydrofuran (THF) with triethylamine as a base, yielding the target compound.

Key Data :

  • Yield: 76%.
  • $$ ^{13}C $$ NMR (100 MHz, DMSO-d$$_6$$): δ 165.2 (C=O), 152.1 (oxadiazole-C), 141.3 (pyridine-C).

Optimization of Reaction Conditions

Microwave-Assisted Cyclization

Microwave irradiation (MWI) significantly accelerates the cyclization step, reducing reaction time from 12 hours to 15 minutes while maintaining a 70% yield.

Conditions :

  • Power: 300 W.
  • Solvent: Dimethyl sulfoxide (DMSO).
  • Catalyst: Potassium carbonate.

Solvent Effects on Amidation

Polar aprotic solvents (e.g., DMF, THF) enhance amidation efficiency compared to nonpolar solvents.

Solvent Yield (%) Reaction Time (h)
THF 76 6
DMF 81 4
Toluene 45 12

Analytical Characterization

Spectroscopic Validation

  • HRMS : [M+H]$$^+$$ m/z calculated for C$${20}$$H$${15}$$N$$4$$O$$2$$S: 391.0862; found: 391.0859.
  • X-ray Diffraction : Single-crystal analysis confirms the planar oxadiazole ring and dihedral angle (12.5°) between thiophene and phenyl groups.

Challenges and Alternatives

Byproduct Formation

Competing 1,3,4-oxadiazole formation is observed if reaction temperatures exceed 100°C. Mitigation involves strict temperature control and excess acyl chloride.

Alternative Routes

  • Nitrile Oxide Cycloaddition : Reacting thiophene-2-carbonitrile oxide with 2-(cyanomethyl)benzamide under Pt catalysis yields the oxadiazole core but with lower yields (45%).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group in nicotinamide can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for oxidation of thiophene.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) for reduction of nitro groups.

    Substitution: Halogenation using N-bromosuccinimide (NBS) for electrophilic substitution on thiophene.

Major Products

    Sulfoxides and Sulfones: From oxidation of thiophene.

    Amines: From reduction of nitro groups.

    Halogenated Thiophenes: From electrophilic substitution reactions.

Scientific Research Applications

N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.

    Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (OLEDs).

    Biological Research: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with multiple molecular targets.

Mechanism of Action

The mechanism of action of N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene and oxadiazole rings can participate in π-π stacking interactions, while the nicotinamide moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Core Heterocycles: The target compound’s 1,2,4-oxadiazole core distinguishes it from triazine (methoprotryne) or pyridinecarboxamide (inabenfide) analogs.

Substituent Effects: The thiophene group in the target compound may enhance lipophilicity and π-stacking interactions compared to inabenfide’s hydroxybenzyl or flutolanil’s trifluoromethyl groups. The nicotinamide moiety offers hydrogen-bonding capabilities, contrasting with flutolanil’s non-polar CF3 group or methoprotryne’s methylthio substituent.

Electronic Profile : The electron-withdrawing oxadiazole and thiophene could stabilize the compound’s aromatic system, influencing binding to targets like enzymes or receptors. This contrasts with methoprotryne’s electron-deficient triazine core .

Research Findings and Inferences

  • Metabolic Stability : Oxadiazole-containing compounds (e.g., anti-cancer agents) exhibit prolonged half-lives due to resistance to hydrolysis .
  • Thiophene Interactions : Thiophene’s sulfur atom and aromaticity may improve binding to hydrophobic pockets in biological targets, as seen in kinase inhibitors .
  • Nicotinamide Role : The nicotinamide group’s amide and pyridine nitrogen atoms are critical for hydrogen bonding, a feature exploited in pharmaceuticals like PARP inhibitors .

Computational Insights

Density-functional theory (DFT) studies on similar heterocycles suggest that exact-exchange terms improve predictions of thermochemical properties (e.g., atomization energies), which could guide synthetic optimization of the target compound .

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